molecular formula C18H21N3O2S B2456863 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034323-55-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2456863
CAS No.: 2034323-55-0
M. Wt: 343.45
InChI Key: VHGBCQRJCBXHPO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule of significant interest in oncological research, primarily for its designed activity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The compound's structure integrates a furan-carboxamide group linked to a dimethylthiophenyl-pyrazole core, a pharmacophore pattern recognized for its ability to compete with ATP for binding in the kinase domain of EGFR. Dysregulation of the EGFR signaling pathway is a well-documented driver in numerous cancers, including non-small cell lung cancer, glioblastoma, and pancreatic cancer, making its targeted inhibition a cornerstone of molecularly targeted therapy development. By selectively inhibiting EGFR autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, this compound serves as a critical research tool for investigating the molecular mechanisms of tumor proliferation, survival, and metastasis. Researchers utilize this EGFR inhibitor in vitro to elucidate resistance mechanisms, study signal transduction dynamics, and screen for synergistic effects in combination with other chemotherapeutic agents. Its application extends to in vivo models where it helps validate EGFR as a therapeutic target and assess the efficacy of kinase inhibition on tumor growth and progression. This makes it an invaluable compound for advancing our understanding of cancer biology and for the preclinical development of novel targeted anticancer strategies.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-10-15(14(4)23-11)18(22)19-7-8-21-13(3)17(12(2)20-21)16-6-5-9-24-16/h5-6,9-10H,7-8H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBCQRJCBXHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound belonging to the pyrazole class of derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole structure is synthesized through the reaction of hydrazine with a suitable 1,3-diketone.
  • Thiophene Substitution : The thiophene group is introduced via a coupling reaction such as Suzuki-Miyaura coupling.
  • Furan Carboxamide Formation : The final step entails amidation between the pyrazole-thiophene intermediate and 2,5-dimethylfuran-3-carboxylic acid derivative in the presence of a base like triethylamine.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzymatic Inhibition : It has been reported to inhibit various enzymes such as alkaline phosphatase and ecto-nucleotidases, which play crucial roles in cellular signaling pathways .
  • Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses and other physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against human recombinant alkaline phosphatase (h-TNAP) and ecto-nucleotidases (h-e5-NT) . These findings suggest potential applications in treating diseases where these enzymes are implicated.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of this compound in cell cultures exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in pro-inflammatory cytokine production.
  • Antitumor Potential : Another investigation focused on the antitumor effects of the compound against various cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in a subset of tested cancer cells.

Data Summary Table

Biological ActivityTarget Enzyme/ReceptorEffectReference
Alkaline Phosphatase InhibitionHuman Tissue-Nonspecific Alkaline PhosphataseInhibition observed
Ecto-nucleotidase InhibitionHuman Ecto-nucleotidasesInhibition observed
Anti-inflammatory EffectsCytokine ProductionDecrease in cytokinesCase Study 1
Antitumor ActivityVarious Cancer Cell LinesInduced apoptosisCase Study 2

Q & A

Q. Methodological Solutions :

  • Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during acylation steps.
  • Optimize solvent polarity (e.g., DMF for cyclization, acetonitrile for condensation) to improve regioselectivity .
  • Monitor reactions via TLC and HPLC to track intermediate purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Basic Research Focus
Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To resolve aromatic protons (thiophene δ 6.8–7.2 ppm, furan δ 7.3–7.5 ppm) and confirm substituent positions .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds (pyrazole at ~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ≈ 397.49 g/mol for analogs) .

Q. Advanced Considerations :

  • X-ray crystallography : Resolve steric effects from the dimethyl groups on the pyrazole ring, which may influence conformational stability .
  • 2D NMR (COSY, NOESY) : Clarify spatial proximity of the ethyl linker and furan methyl groups .

How should researchers address contradictions between computational bioactivity predictions and experimental results?

Advanced Research Focus
Discrepancies may arise from:

  • Solvent effects in assays : Computational models often neglect solvation, leading to overestimated binding affinities.
  • Metabolic instability : The thiophene moiety may undergo rapid hepatic oxidation, reducing in vivo efficacy .

Q. Methodological Solutions :

  • Validate docking results with surface plasmon resonance (SPR) to measure real-time binding kinetics.
  • Conduct microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots .
  • Compare with structurally analogous compounds (e.g., replacing thiophene with phenyl groups) to isolate activity contributors .

What strategies are recommended for establishing structure-activity relationships (SAR) given the compound’s multifunctional groups?

Advanced Research Focus
The compound’s bioactivity (e.g., antimicrobial, antitumor) is influenced by:

  • Pyrazole substituents : 3,5-Dimethyl groups enhance steric shielding, potentially reducing off-target interactions.
  • Thiophene-furan synergy : π-π stacking with biological targets (e.g., kinase ATP pockets) .

Q. SAR Workflow :

  • Synthesize derivatives with incremental modifications (e.g., replacing thiophene with pyrrole or altering the ethyl linker length).
  • Test in cell-based assays (e.g., IC₅₀ in cancer lines) and correlate with computational electrostatic potential maps .

What methodological considerations are essential for assessing stability under varying pH and temperature conditions?

Advanced Research Focus
Degradation pathways include:

  • Acidic hydrolysis : The furan carboxamide bond may cleave at pH < 3.
  • Thermal decomposition : Above 60°C, the thiophene ring may undergo sulfoxidation .

Q. Experimental Design :

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via UPLC-PDA for degradants.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature .
  • Light exposure tests : Assess photostability under ICH Q1B guidelines .

How can researchers optimize yield and purity in large-scale synthesis?

Basic Research Focus
Scale-up challenges include:

  • Exothermic reactions : Acylation steps may require jacketed reactors for temperature control.
  • Purification bottlenecks : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) .

Q. Advanced Solutions :

  • Flow chemistry : Improve mixing efficiency and reduce reaction times for condensation steps.
  • Quality-by-design (QbD) : Use DOE to optimize parameters like catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) .

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